molecular formula C10H11NO4 B1251019 Penidilamine

Penidilamine

Cat. No. B1251019
M. Wt: 209.2 g/mol
InChI Key: DHPUFOAMIZUXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penidilamine is a natural product found in Penicillium with data available.

Scientific Research Applications

Heavy Metal Chelation

  • Penicillamine is a well-known chelator for heavy metals. This property has been utilized in treating conditions like Wilson's disease and cystinuria. It has been found to form complexes in vitro with several toxic metals, including lead, cadmium, mercury, and gold, and is used in the treatment of these heavy metal poisonings (Wh, 1981).

Use in Rheumatoid Arthritis

  • The drug has shown efficacy in the treatment of rheumatoid arthritis, influencing immune complexes associated with the disease (Jaffe, 1975). It modifies the disease process and its immunologic manifestations, albeit with a delayed clinical and laboratory response.

Antiangiogenesis in Glioblastoma Multiforme

  • A study investigated penicillamine as an antiangiogenesis agent in glioblastoma multiforme, exploiting its ability to create copper deficiency. However, the strategy did not significantly improve survival despite effectively reducing serum copper (Brem et al., 2005).

Dermatological Applications

  • In dermatology, penicillamine has been used in treating systemic sclerosis, but its use is limited due to various cutaneous adverse effects (Ishak & Abbas, 2013).

Chirality Analysis

  • Research has also focused on distinguishing the chirality of penicillamine, as only D-Penicillamine is therapeutically useful for cystinuria and rheumatoid arthritis, while L-Penicillamine is toxic. Methods have been developed for rigorous analysis and distinction of these enantiomers (Yang et al., 2021).

Experimental Uses

  • Penicillamine has been experimented in the treatment of hereditary muscular dystrophy in chickens, providing insights into its effects on muscle structure and pathology (Milhorat & Milhorat, 1979).

properties

Product Name

Penidilamine

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

2-methyl-4-[(2-methyl-5-oxo-2H-furan-4-yl)amino]-2H-furan-5-one

InChI

InChI=1S/C10H11NO4/c1-5-3-7(9(12)14-5)11-8-4-6(2)15-10(8)13/h3-6,11H,1-2H3

InChI Key

DHPUFOAMIZUXKW-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C(=O)O1)NC2=CC(OC2=O)C

synonyms

di-3-(5-methyl-2,5-dihydro-2-oxofuryl) amine
penidilamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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